Levocabastinhydrochlorid

Übersicht

Beschreibung

Levocabastine hydrochloride is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis and allergic rhinitis . This compound is known for its potent antihistaminic properties, which help alleviate symptoms associated with allergic reactions.

Wissenschaftliche Forschungsanwendungen

Levocabastinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Interaktionen von Histaminrezeptoren zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Histamin bei allergischen Reaktionen.

Medizin: Wird häufig zur Behandlung von allergischer Konjunktivitis und Rhinitis eingesetzt.

Industrie: Wird in der Formulierung von Augentropfen und Nasensprays zur Allergiebehandlung eingesetzt

5. Wirkmechanismus

This compound wirkt, indem es mit Histamin um H1-Rezeptorstellen auf Effektorzellen konkurriert. Dadurch wird verhindert, dass Histamin bindet und seine Wirkungen entfaltet, wodurch allergische Symptome gelindert werden . Darüber hinaus bindet Levocabastin an Neurotensin-2-Rezeptoren und wirkt als Neurotensin-Agonist, was zu einem gewissen Grad an Analgesie führen kann .

Wirkmechanismus

Target of Action

Levocabastine hydrochloride is a potent, selective histamine H1 receptor antagonist . The primary targets of Levocabastine are the histamine H1 receptors located on effector cells . These receptors play a crucial role in mediating allergic reactions.

Mode of Action

Levocabastine works by competing with histamine for H1-receptor sites on effector cells . Additionally, Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist .

Biochemical Pathways

Levocabastine exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . Both histamine and antigens induced conjunctivitis can be inhibited by levocabastine . Levocabastine can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .

Pharmacokinetics

Levocabastine undergoes minimal hepatic metabolism and is predominantly cleared by the kidneys . Approximately 70% of the parent drug is recovered unchanged in the urine . Plasma protein binding is approximately 55% and the potential for drug interactions involving binding site displacement is negligible .

Result of Action

The result of Levocabastine’s action is the temporary relief of the signs and symptoms of seasonal allergic conjunctivitis and allergic rhinitis . It achieves this by inhibiting the effects of histamine, a substance in the body that causes allergic symptoms .

Biochemische Analyse

Biochemical Properties

Levocabastine hydrochloride is a potent, selective histamine H1-receptor antagonist . It exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . It also binds to the G protein-coupled neurotensin receptor 2 (NTR2), but not NTR1 .

Cellular Effects

Levocabastine hydrochloride can inhibit both histamine and antigens induced conjunctivitis . It can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .

Molecular Mechanism

Levocabastine hydrochloride works by competing with histamine for H1-receptor sites on effector cells . It thereby prevents, but does not reverse, responses mediated by histamine alone . Levocabastine hydrochloride does not block histamine release but, rather, prevents histamine binding and activity .

Temporal Effects in Laboratory Settings

Levocabastine hydrochloride has been shown to have a prompt onset of antiallergic activity after application . The incidence of adverse effects associated with levocabastine therapy is low and is similar to that observed with placebo and sodium cromoglycate .

Metabolic Pathways

The hepatic metabolism of levocabastine is of relatively minor significance . In humans, 65 to 70% of absorbed levocabastine is excreted in the urine as unchanged drug, 10 to 20% appears in the faeces unchanged, and the remainder is recovered in the urine as the acylglucuronide metabolite .

Transport and Distribution

Specific information on the transport and distribution of Levocabastine hydrochloride within cells and tissues was not found in the available literature. It is known that it is used as a nasal spray for allergic rhinitis and as an ophthalmic for the temporary relief of the signs and symptoms of seasonal allergic conjunctivitis .

Subcellular Localization

The specific subcellular localization of Levocabastine hydrochloride is not mentioned in the available literature. Given its role as a histamine H1-receptor antagonist, it is likely to interact with these receptors located on the cell surface .

Vorbereitungsmethoden

Die Synthese von Levocabastinhydrochlorid umfasst mehrere Schritte, um eine hohe Reinheit und Ausbeute zu erreichen. Eine praktische und nachhaltige Methode für seine Synthese umfasst die Herstellung eines optisch aktiven Schlüsselintermediats ohne chirale Auflösung und ein effektives Detosylierungsprozes . Das entwickelte industrielle Produktionsverfahren liefert this compound mit einer Reinheit von mehr als 99,5 % und einer Gesamtausbeute von 14,2 % .

Analyse Chemischer Reaktionen

Levocabastinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen sind weniger häufig, können aber verwendet werden, um die funktionellen Gruppen der Verbindung zu modifizieren.

Hydrolyse: Diese Reaktion kann unter sauren oder basischen Bedingungen auftreten und führt zum Abbau der Verbindung in ihre Bestandteile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Levocabastinhydrochlorid wird mit anderen Histamin-H1-Rezeptor-Antagonisten verglichen, wie zum Beispiel:

Cetirizin: Ein weiteres Antihistaminikum der zweiten Generation, das für ähnliche Indikationen verwendet wird, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Loratadin: Bekannt für seine lang anhaltende Wirkung und minimale Sedierung.

Fexofenadin: Ein nicht-sedatives Antihistaminikum mit einer anderen chemischen Struktur.

This compound ist einzigartig aufgrund seiner hohen Selektivität für H1-Rezeptoren und seiner zusätzlichen Wirkung auf Neurotensin-Rezeptoren .

Eigenschaften

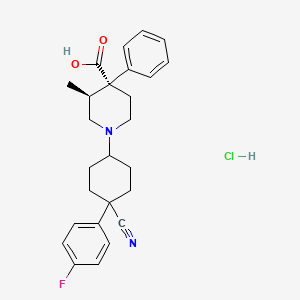

CAS-Nummer |

79547-78-7 |

|---|---|

Molekularformel |

C26H30ClFN2O2 |

Molekulargewicht |

457.0 g/mol |

IUPAC-Name |

(4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19?,23?,25?,26-;/m0./s1 |

InChI-Schlüssel |

OICFWWJHIMKBCD-NGMXLJDTSA-N |

SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

Isomerische SMILES |

CC1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

Kanonische SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

Aussehen |

Solid powder |

| 79547-78-7 | |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

79516-68-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |

Herkunft des Produkts |

United States |

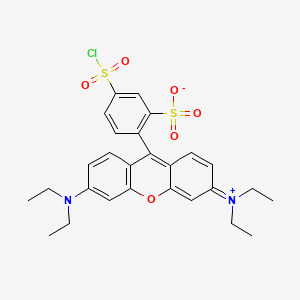

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

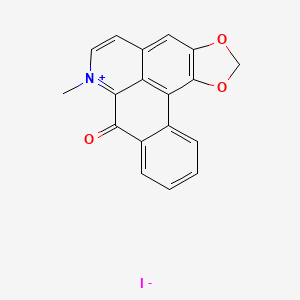

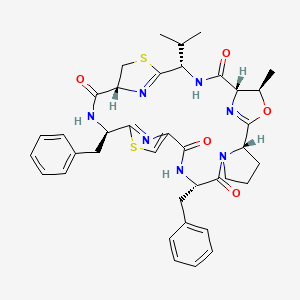

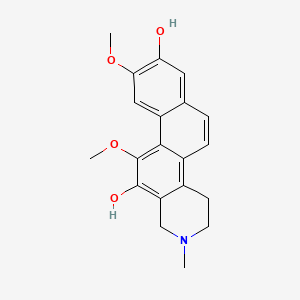

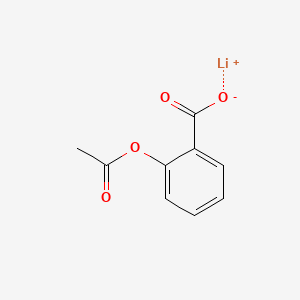

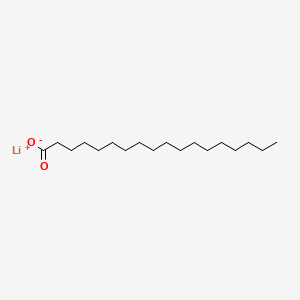

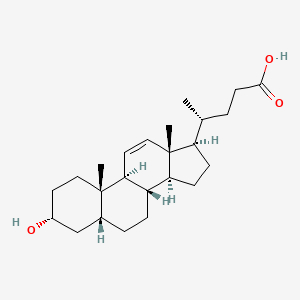

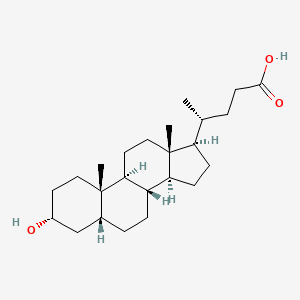

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1674888.png)